molecular formula C27H32N2O5 B11635243 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11635243
M. Wt: 464.6 g/mol
InChI Key: XQTOPYLBUPPRJC-WJTDDFOZSA-N
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Description

The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a complex substitution pattern. Its core structure includes a 2,5-dihydro-1H-pyrrol-2-one ring substituted at positions 1, 3, 4, and 3. Key features include:

  • Position 1: A 2-(morpholin-4-yl)ethyl group, which introduces a heterocyclic amine moiety known to enhance solubility and bioavailability in pharmaceutical contexts.
  • Position 4: A 4-ethoxy-2-methylbenzoyl substituent, providing steric bulk and lipophilicity.
  • Position 5: A 4-methylphenyl group, influencing aromatic interactions and metabolic stability.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-4-34-21-9-10-22(19(3)17-21)25(30)23-24(20-7-5-18(2)6-8-20)29(27(32)26(23)31)12-11-28-13-15-33-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+

InChI Key

XQTOPYLBUPPRJC-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxy, methylbenzoyl, hydroxy, and morpholinyl groups through various substitution and addition reactions. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compound 26 : 5-(2,4-Bis-trifluoromethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one

  • Key Differences :
    • Position 1 : 2-hydroxypropyl group (vs. morpholin-4-yl ethyl in the target).
    • Position 5 : 2,4-Bis(trifluoromethyl)phenyl (vs. 4-methylphenyl).
  • Impact : The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the hydroxypropyl substituent may reduce membrane permeability compared to the morpholine-derived group.

Compound 34 : 3-Hydroxy-5-(4-isopropyl-phenyl)-1-(2-methoxy-ethyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one

  • Key Differences :
    • Position 1 : 2-Methoxyethyl group (vs. morpholin-4-yl ethyl).
    • Position 5 : 4-Isopropylphenyl (vs. 4-methylphenyl).
  • The methoxyethyl chain offers moderate polarity but lacks the hydrogen-bonding capacity of morpholine.

Compound from : 5-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one

  • Key Differences :
    • Position 1 : 2-Methoxyethyl (vs. morpholin-4-yl ethyl).
    • Position 4 : 4-[(3-Methylbenzyl)oxy]benzoyl (vs. 4-ethoxy-2-methylbenzoyl).
  • Impact : The benzyloxy group introduces additional aromaticity and bulk, which may influence target selectivity.

Key Observations :

Morpholine vs. Alkyl Chains : The morpholin-4-yl ethyl group in the target compound likely improves aqueous solubility compared to hydroxypropyl (Compound 26) or methoxyethyl (Compound 34) groups, as morpholine derivatives often enhance pharmacokinetic profiles .

Aromatic Substituents : The 4-methylphenyl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., trifluoromethyl in Compound 26) may increase resistance to oxidative metabolism .

Synthetic Efficiency : The lower yield of Compound 26 (21%) compared to Compound 34 (68%) highlights the challenges of incorporating electron-withdrawing groups like trifluoromethyl during synthesis .

Analytical Tools and Validation

Structural comparisons are supported by computational and crystallographic tools:

  • SHELX Software : Used for refining crystal structures of analogous compounds, ensuring accurate bond-length and angle measurements .

Biological Activity

The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H31N1O5C_{26}H_{31}N_{1}O_{5} with a molecular weight of 437.53 g/mol. The structure features a pyrrolidine ring, which is known for its diverse biological activities. The presence of various substituents, such as the ethoxy and methyl groups, may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC26H31N1O5C_{26}H_{31}N_{1}O_{5}
Molecular Weight437.53 g/mol
CAS Number617694-22-1
LogP4.0279
Polar Surface Area61.468 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

In vitro studies demonstrated that the compound significantly reduced the viability of MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range. The compound induced apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens. In particular, it has shown efficacy against Gram-positive bacteria and certain fungi.

Case Study: Antimicrobial Efficacy

In a study evaluating its antibacterial activity, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus. This suggests that it could be a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in various metabolic pathways. Preliminary data suggest it may act as an inhibitor of kinases involved in cancer progression.

The compound appears to inhibit kinase activity by binding to the ATP-binding pocket, similar to other known kinase inhibitors. This interaction could lead to downstream effects on signaling pathways associated with cell growth and survival.

Summary of Key Studies

  • Anticancer Activity : Significant inhibition of cell viability in MDA-MB-231 cells with IC50 values indicating potent anticancer properties.
  • Antimicrobial Effects : Effective against Staphylococcus aureus with an MIC value suggesting potential for antibiotic development.
  • Enzyme Inhibition : Preliminary findings indicate inhibition of key kinases involved in cancer signaling pathways.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Potential studies could include:

  • In vivo efficacy testing in animal models.
  • Detailed mechanistic studies on enzyme interactions.
  • Exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

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